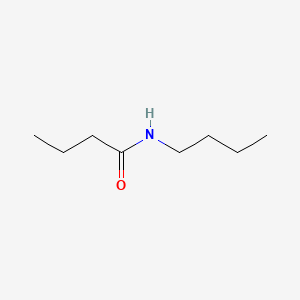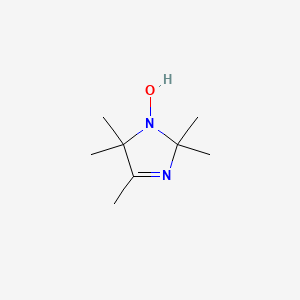
3-Allyloxypropionic Acid
Übersicht
Beschreibung
3-Allyloxypropionic Acid is a chemical compound with the molecular formula C6H10O3 . It is a liquid at 20°C and should be stored at temperatures between 0-10°C . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The molecular structure of 3-Allyloxypropionic Acid consists of six carbon atoms, ten hydrogen atoms, and three oxygen atoms . The detailed structure analysis is not available in the search results.Physical And Chemical Properties Analysis
3-Allyloxypropionic Acid is a liquid at 20°C . It has a molecular weight of 130.14 . It should be stored at temperatures between 0-10°C and heat should be avoided .Wissenschaftliche Forschungsanwendungen
Synthesis of Biocompatible Polymers
3-Allyloxypropionic Acid is utilized in the synthesis of biocompatible polymers. These polymers have significant applications in medical devices, tissue engineering, and drug delivery systems. The presence of the allyloxy group allows for subsequent polymerization through various techniques, including free radical and UV-initiated polymerizations .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 3-Allyloxypropionic Acid is involved in the preparation of complex molecules. It is particularly useful in the synthesis of gamma-lactones, which are valuable in the creation of flavors and fragrances .
Material Science Research
In material science, this compound serves as a precursor for the development of new materials with potential applications in electronics, coatings, and adhesives. Its ability to undergo polymerization makes it a candidate for creating novel polymeric structures .
Corrosion Inhibition
Research has explored the use of 3-Allyloxypropionic Acid in corrosion inhibition. Its molecular structure could potentially interact with metal surfaces to form a protective layer, thereby preventing corrosion. This application is particularly relevant in the protection of pipelines and marine structures .
Agricultural Chemicals
The compound’s reactivity with other organic molecules opens avenues for the development of agricultural chemicals. It could be used to synthesize herbicides, pesticides, and plant growth regulators, contributing to increased agricultural productivity .
Photocurable Resins
Due to its polymerizable allyloxy group, 3-Allyloxypropionic Acid is a candidate for the formulation of photocurable resins. These resins are used in 3D printing technologies, coatings, and dental composites, where rapid curing upon exposure to light is desired .
Flavor and Fragrance Industry
In the flavor and fragrance industry, derivatives of 3-Allyloxypropionic Acid can be used to impart unique scents and tastes to consumer products. The compound’s structure allows for the creation of various esters and lactones, which are commonly used in this industry .
Renewable Energy Research
Lastly, 3-Allyloxypropionic Acid may find applications in renewable energy research. Its chemical properties could be harnessed in the design of organic photovoltaic cells or as a component in biofuel production processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZZFXUVYHXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338972 | |
| Record name | 3-Allyloxypropionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyloxypropionic Acid | |
CAS RN |
22577-15-7 | |
| Record name | 3-Allyloxypropionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Allyloxypropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)





![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

